molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8

2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}

Katalognummer: B12916422
CAS-Nummer: 61093-47-8
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: OBSVYRWHTSDGED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} is a complex organic compound characterized by its unique structure, which includes two furan rings connected by an ethane bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} typically involves the reaction of furan derivatives with ethane-1,1-diyl intermediates. The process may include steps such as:

    Formation of Furan Derivatives: Starting with furan, various functional groups are introduced to form the desired furan derivatives.

    Coupling Reaction: The furan derivatives are then coupled with ethane-1,1-diyl intermediates under specific conditions, such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan oxides.

    Reduction: Reduction reactions may lead to the formation of reduced furan derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the furan rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce reduced furan derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-[1,2-Ethanediylbis(oxy)]bis(furan): Similar structure but with different substituents.

    2,2’-[1,2-Ethanediylbis(oxy)]bis(thiophene): Contains thiophene rings instead of furan.

    2,2’-[1,2-Ethanediylbis(oxy)]bis(pyrrole): Pyrrole rings replace the furan rings.

Uniqueness

2,2’-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} is unique due to its specific furan-based structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61093-47-8

Molekularformel

C22H22O4

Molekulargewicht

350.4 g/mol

IUPAC-Name

2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan

InChI

InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3

InChI-Schlüssel

OBSVYRWHTSDGED-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.